N'-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide
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Overview
Description
N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide can be synthesized through the condensation reaction between an aldehyde and a hydrazide. The general synthetic route involves heating the appropriate substituted hydrazines or hydrazides with aldehydes in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazones. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with transition metal ions, which can inhibit enzyme activity or disrupt cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
N’-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide is unique due to its specific heptyloxy and octanehydrazide substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H36N2O2 |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[(E)-(4-heptoxyphenyl)methylideneamino]octanamide |
InChI |
InChI=1S/C22H36N2O2/c1-3-5-7-9-11-13-22(25)24-23-19-20-14-16-21(17-15-20)26-18-12-10-8-6-4-2/h14-17,19H,3-13,18H2,1-2H3,(H,24,25)/b23-19+ |
InChI Key |
RVLSTJJVSQGIFV-FCDQGJHFSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCCCCCCC |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCCCCCCC |
Origin of Product |
United States |
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